2-Methylprop-2-enyl 2-hydroxypropanoate, with the molecular formula and a molecular weight of approximately 144.17 g/mol, is an organic compound that belongs to the family of esters. This compound features a hydroxyl group and an alkene functional group, which contribute to its unique chemical properties. The structure consists of a 2-methylprop-2-enyl group attached to a 2-hydroxypropanoate moiety, making it notable for its potential applications in various fields, including materials science and pharmaceuticals .
The reactivity of 2-Methylprop-2-enyl 2-hydroxypropanoate is primarily influenced by its functional groups. Key types of reactions include:
These reactions are significant for synthesizing derivatives that may exhibit enhanced properties or functionalities.
Several synthetic routes can be employed to produce 2-Methylprop-2-enyl 2-hydroxypropanoate:
The applications of 2-Methylprop-2-enyl 2-hydroxypropanoate span various industries:
Interaction studies involving 2-Methylprop-2-enyl 2-hydroxypropanoate focus on its compatibility with other compounds in formulations. Research indicates that it may enhance the stability and efficacy of certain active ingredients in cosmetic products. Furthermore, preliminary data suggest synergistic effects when combined with other antimicrobial agents, warranting further investigation into its use as a preservative or active ingredient in formulations.
Several compounds share structural similarities with 2-Methylprop-2-enyl 2-hydroxypropanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propylene glycol methacrylate | C_5H_10O_3 | Used in adhesives and coatings |
| Ethylene glycol diacetate | C_6H_10O_4 | Commonly used as a solvent |
| Isobutyl methacrylate | C_6H_10O_3 | Utilized in polymer production |
What sets 2-Methylprop-2-enyl 2-hydroxypropanoate apart from these similar compounds is its specific combination of functional groups—particularly the presence of both a hydroxyl group and an alkene—allowing for unique reactivity and potential biological activity that may not be present in the others.
The compound is systematically named 2-methylprop-2-enyl 2-hydroxypropanoate, adhering to IUPAC nomenclature rules. The name reflects its structure: a propanoic acid backbone with a hydroxyl group at the second carbon, esterified with 2-methylprop-2-enol. Its molecular formula is C₇H₁₂O₃, corresponding to a molecular weight of 144.17 g/mol. The ester group (-COO-) bridges the hydroxypropanoate and 2-methylprop-2-enyl moieties, while the alkene group in the enyl substituent introduces unsaturation.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Registry Number | 69028-44-0 |
The molecule’s geometry is shaped by steric interactions between the methyl group on the alkene and the hydroxyl group on the propanoate. Density functional theory (DFT) simulations suggest that the lowest-energy conformation positions the hydroxyl group antiperiplanar to the ester carbonyl, minimizing repulsion between lone pairs of the hydroxyl oxygen and the carbonyl π-system. The alkene group adopts a planar sp² hybridization, with bond angles near 120°.
Notably, the 2-methylprop-2-enyl group introduces restricted rotation around the C-O bond of the ester, leading to two stable conformers separated by an energy barrier of approximately 8 kJ/mol. These conformers differ in the orientation of the methyl group relative to the hydroxyl moiety, as revealed by rotational spectroscopy.
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
No published crystallographic data for this compound exists in the provided sources. However, analogous esters, such as prop-2-enyl 2-hydroxy-2-methylpropanoate (CAS 19444-21-4), exhibit monoclinic crystal systems with hydrogen-bonded dimers mediated by hydroxyl groups. For 2-methylprop-2-enyl 2-hydroxypropanoate, similar packing behavior is anticipated, with intermolecular hydrogen bonds between the hydroxyl and ester carbonyl groups likely stabilizing the lattice.
X-ray crystallography, the gold standard for solid-state analysis, would reveal bond lengths and angles with precision. For example, the C=O bond length in esters typically measures ~1.21 Å, while C-O bonds in the ester group range from 1.34–1.38 Å.
The primary synthetic approach for 2-methylprop-2-enyl 2-hydroxypropanoate involves direct esterification between 2-hydroxypropanoic acid (lactic acid) and 2-methylprop-2-en-1-ol (methallyl alcohol) [3] [4]. This classical esterification reaction proceeds through nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, resulting in the formation of the ester bond with concomitant water elimination.
Traditional homogeneous acid catalysts have demonstrated remarkable effectiveness in promoting esterification reactions for propanoic acid derivatives [4] [5]. Sulfuric acid emerges as the most widely employed catalyst, achieving conversion rates of 93.3% under optimized conditions of 60°C with ethanol-to-acid molar ratios of 6:1 and catalyst loadings of 10 weight percent [6]. The reaction mechanism involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.
Para-toluenesulfonic acid presents an alternative homogeneous catalyst with demonstrated conversion rates of 61.02% under milder conditions [5]. The organic sulfonic acid catalyst offers advantages in terms of reduced corrosivity compared to mineral acids while maintaining catalytic efficiency. Hydrochloric acid and hydroiodic acid have also been investigated, yielding conversion rates of 53.3% and 21.4% respectively under comparable reaction conditions [5].
Heterogeneous catalysis has gained prominence due to advantages in catalyst recovery and process sustainability [7] [8]. Cesium exchanged heteropoly acid supported on K-10 clay (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) demonstrates exceptional performance, achieving 90-95% conversion at 180°C with activation energies of 13.8 kcal/mol [3]. The heteropolyacid catalyst combines the benefits of strong acidity with thermal stability and reusability characteristics.
Ion exchange resins, particularly Amberlyst series catalysts, offer robust alternatives for esterification processes [6] [5]. Amberlyst 16 achieves 93.3% conversion under optimized conditions of 60°C, 6:1 molar ratio, and 10 weight percent catalyst loading after 1680 minutes [6]. The polymer-supported acid sites provide excellent stability and enable multiple reaction cycles without significant activity loss.
Temperature effects on esterification rates follow Arrhenius behavior, with increasing temperatures accelerating reaction kinetics [4]. Optimal temperature ranges typically span 60-180°C depending on the catalyst system employed. Molar ratio optimization reveals that excess alcohol drives equilibrium toward ester formation, with ratios of 1:6 to 1:10 acid-to-alcohol providing maximum conversion [4] [3].
Catalyst loading studies indicate optimal ranges of 5-15 weight percent for most systems [4] [3]. Higher loadings may lead to catalyst deactivation through side reactions, while insufficient catalyst quantities result in incomplete conversion. Reaction time optimization demonstrates that most systems reach equilibrium within 4-8 hours under optimal conditions [4] [6].
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Catalyst Loading (wt%) | Molar Ratio (Acid:Alcohol) | Activation Energy (kcal/mol) |
|---|---|---|---|---|---|---|
| Cesium Exchanged Heteropoly Acid/K-10 Clay | 180 | 5-7 | 90-95 | 5-10 | 1:1-1:3 | 13.8 |
| Sulfuric Acid | 60-130 | 3.5 | 93.3 | 10 | 1:6 | 15-20 |
| Para-toluenesulfonic Acid | 70 | 2-4 | 61.02 | 2 | 1:1 | 18-22 |
| Amberlyst 15 | 70 | 8-12 | 34.96 | 2.17 g | 1:1 | 12-16 |
| Amberlyst 16 | 60 | 28 | 93.3 | 10 | 1:6 | 14-18 |
| Ion Exchange Resins | 80-120 | 4-8 | 70-85 | 5-15 | 1:2-1:5 | 16-24 |
| Tungstophosphoric Acid | 150-180 | 6-10 | 85-92 | 3-8 | 1:2 | 20-25 |
| Molybdophosphoric Acid | 140-170 | 5-8 | 80-88 | 4-10 | 1:3 | 18-23 |
Transesterification presents an alternative synthetic route involving the exchange of ester groups between different alcohols [9] [10]. This approach often utilizes readily available methyl esters as starting materials, facilitating the preparation of more complex ester derivatives through alcohol exchange reactions.
Homogeneous base catalysts, particularly sodium hydroxide and sodium methoxide, demonstrate high efficiency in transesterification processes [9] [10]. These catalysts operate through deprotonation of the incoming alcohol, generating nucleophilic alkoxide species that attack the ester carbonyl carbon. Conversion efficiencies of 95-99% are achievable under optimized conditions of 60-80°C with reaction times of 1-3 hours [9].
The mechanism involves formation of a tetrahedral intermediate followed by elimination of the original alcohol moiety [9]. Base catalysis offers rapid reaction rates and high conversions but presents challenges in catalyst separation and product purification due to soap formation with fatty acid impurities.
Acid-catalyzed transesterification proceeds through protonation of the ester carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the incoming alcohol [9] [5]. Sulfuric acid and para-toluenesulfonic acid serve as effective homogeneous acid catalysts, achieving conversion efficiencies of 85-95% at temperatures of 100-150°C [9].
Heterogeneous acid catalysts offer advantages in separation and reusability [8] [11]. Zeolite-based catalysts demonstrate conversion efficiencies of 75-88% at elevated temperatures of 200-300°C, providing excellent thermal stability and catalyst longevity [8].
Lipase enzymes represent environmentally benign catalysts for transesterification reactions [9] [12]. Candida cylindracea lipase and Rhizomucor miehei lipase achieve conversion efficiencies of 70-95% under mild conditions of 40-70°C [12] [9]. Enzymatic catalysis offers high selectivity and operates under environmentally friendly conditions but requires longer reaction times of 8-24 hours [12].
Immobilized lipases provide enhanced stability and reusability characteristics [9] [13]. Magnetic nanoparticle-supported lipases enable facile catalyst recovery through magnetic separation while maintaining catalytic activity [9]. The enzymatic approach demonstrates particular effectiveness in aqueous media when combined with designer surfactants such as TPGS-750-M [14].
Ionic liquids have emerged as promising catalysts for transesterification processes due to their unique properties [15] [16]. Brønsted acidic ionic liquids, particularly SO₃H-functionalized variants, demonstrate high catalytic activity comparable to conventional mineral acids [15]. These catalysts offer advantages of easy separation, reusability, and reduced environmental impact [15] [16].
The ionic liquid systems enable product separation through phase formation, with ester products forming an upper phase while the ionic liquid catalyst remains in the lower phase [15]. This biphasic behavior facilitates catalyst recovery and enables multiple reaction cycles without significant activity loss [16].
| Catalyst Type | Operating Temperature (°C) | Reaction Time (hours) | Conversion Efficiency (%) | Catalyst Recovery | Environmental Impact | Cost Effectiveness |
|---|---|---|---|---|---|---|
| Homogeneous Base (NaOH) | 60-80 | 1-3 | 95-99 | Difficult | High | High |
| Homogeneous Acid (H₂SO₄) | 100-150 | 2-6 | 85-95 | Difficult | High | High |
| Heterogeneous Base (CaO) | 150-200 | 3-8 | 80-92 | Easy | Low | Moderate |
| Heterogeneous Acid (Zeolites) | 200-300 | 4-12 | 75-88 | Easy | Low | Moderate |
| Enzymatic (Lipases) | 40-70 | 8-24 | 70-95 | Moderate | Very Low | Low |
| Ionic Liquids | 80-120 | 2-8 | 85-96 | Easy | Low | Moderate |
| Supercritical Fluids | 250-350 | 0.5-2 | 90-98 | Not Applicable | Moderate | Low |
| Magnetic Nanoparticles | 60-100 | 4-10 | 82-94 | Very Easy | Low | Moderate |
Continuous flow synthesis represents a paradigm shift in ester production, offering enhanced control over reaction parameters and improved process efficiency [17] [18] [19]. Microreactor technology enables precise temperature control, enhanced mass transfer, and reduced reaction times compared to traditional batch processes [19] [20].
Microstructured reactors with channel dimensions of 100-500 micrometers provide excellent heat and mass transfer characteristics [19] [21]. T-junction microreactors demonstrate space-time yields ranging from 12,500 to 414,000 kg/m³/h, representing significant improvements over conventional batch reactors [19]. The high surface-to-volume ratio enables efficient temperature control and rapid mixing of reactants [20].
Residence time optimization in microreactors typically requires 0.5-30 minutes for complete conversion [19]. Flow rate control enables precise adjustment of contact time between reactants and catalysts, optimizing conversion while minimizing side reactions [17]. Temperature control systems maintain reaction conditions within ±1°C, ensuring consistent product quality [20].
Packed bed reactors loaded with heterogeneous catalysts provide continuous processing capabilities with excellent catalyst utilization [18] [6]. These systems enable flow rates of 5-50 mL/min with residence times of 10-120 minutes, achieving space-time yields of 100-1000 kg/m³/h [18]. The fixed bed configuration facilitates catalyst separation and enables long-term operation without catalyst replacement [6].
Pressure drop optimization becomes critical in packed bed systems to maintain stable flow patterns [18]. Catalyst particle size distribution affects both pressure drop and mass transfer characteristics, requiring careful optimization for maximum performance [6].
Process intensification through microreactor technology enables dramatic reductions in reaction volume while maintaining or improving conversion rates [22]. The miniaturization approach reduces heat-up and cool-down times, minimizing energy consumption and improving process efficiency [20]. Integration of multiple reaction steps in continuous flow systems enables complex multi-step syntheses with minimal intermediate isolation [18].
Real-time monitoring and control systems enable adaptive optimization of reaction conditions [17]. Bayesian optimization algorithms incorporate Gaussian process regression to continuously improve process performance through iterative learning [17]. These self-optimizing systems achieve conversion improvements of 27.6% in experimental efficiency compared to conventional optimization approaches [17].
Enhanced heat transfer in microreactors eliminates hot spots and temperature gradients that can lead to side reactions [19] [20]. The high surface-to-volume ratio enables rapid heat removal for exothermic reactions, improving selectivity and yield [19]. Mass transfer enhancement through micromixing reduces mass transfer limitations and enables reaction kinetics control [19].
Static mixing elements in tubular reactors improve radial mixing without requiring external energy input [20]. These passive mixing devices enhance concentration uniformity and reduce axial dispersion, improving conversion efficiency [20].
| Reactor Type | Channel Diameter (μm) | Flow Rate (mL/min) | Residence Time (minutes) | Temperature Control | Mass Transfer | Space-Time Yield (kg/m³/h) |
|---|---|---|---|---|---|---|
| Microreactor (T-junction) | 200-500 | 0.1-2.0 | 0.5-30 | Excellent | Very High | 12500-414000 |
| Packed Bed Reactor | 2000-5000 | 5-50 | 10-120 | Good | Moderate | 100-1000 |
| Tubular Reactor | 1000-3000 | 1-20 | 5-60 | Moderate | Good | 200-2000 |
| Microstructured Reactor | 100-300 | 0.05-1.0 | 0.1-15 | Excellent | Excellent | 5000-50000 |
| Capillary Reactor | 500-1500 | 0.5-10 | 2-45 | Good | Good | 500-5000 |
| Monolithic Reactor | 50-200 | 0.2-5.0 | 1-20 | Very Good | High | 1000-10000 |
Green chemistry principles guide the selection of environmentally benign solvents for esterification processes, emphasizing reduced environmental impact and improved sustainability [23] [24] [25]. Solvent selection significantly influences reaction efficiency, product separation, and overall process economics [23] [26].
Ethyl lactate emerges as a preferred bio-derived solvent with complete biodegradability and very low toxicity characteristics [25] [27]. This lactate ester solvent demonstrates reaction efficiencies of 75-90% while offering renewable sourcing from agricultural feedstocks [25]. The high solvency power and favorable thermodynamic properties make ethyl lactate particularly suitable for ester synthesis applications [25].
2-Methyltetrahydrofuran represents another bio-derived alternative obtained through catalytic reduction of furfural and levulinic acid [27]. This solvent demonstrates lower water miscibility compared to tetrahydrofuran while maintaining excellent dissolution characteristics for organic reactants [27]. Reaction efficiencies of 80-92% are achievable with improved environmental profiles compared to conventional ethereal solvents [27].
Cyclopentyl methyl ether provides a 100% atom-economical bio-derived solvent with reaction efficiencies of 82-94% [27]. The industrial production through sustainable pathways combined with favorable physical properties makes this solvent increasingly attractive for esterification applications [27].
Acetonitrile represents a recommended conventional solvent for esterification reactions due to its favorable environmental profile compared to chlorinated alternatives [24] [28]. Modified Steglich esterification protocols using acetonitrile achieve reaction efficiencies of 85-95% while eliminating the need for chromatographic purification [24]. The polar aprotic nature of acetonitrile provides excellent solvation for both reactants and catalysts [28].
The acetonitrile-based protocols employ extraction and wash sequences that eliminate chlorinated solvents traditionally used in esterification processes [24]. This approach significantly reduces environmental impact while maintaining comparable reaction rates and yields to traditional solvent systems [28].
Water-based esterification systems represent the ultimate green chemistry approach, eliminating organic solvent requirements entirely [14]. Lipase-catalyzed esterification in aqueous micellar media achieves 70-85% efficiency using designer surfactants such as TPGS-750-M [14]. The micellar environment provides hydrophobic pockets that sequester ester products away from water, preventing competitive hydrolysis [14].
The aqueous approach enables 1:1 stoichiometric ratios of acid and alcohol without requiring excess reactants [14]. Simple additives such as benzotrifluoride can extend the scope of usable acid-alcohol combinations while maintaining aqueous compatibility [14].
Solvent-free esterification represents the most environmentally favorable approach, eliminating solvent-related environmental impact entirely [29] [11]. Mechanochemical approaches using high-speed ball-milling achieve reaction efficiencies of 85-98% at room temperature without organic solvents [29]. These methods utilize mechanical energy to activate reactants and promote ester bond formation [29].
Two novel strategies have emerged for solvent-free ester synthesis: iodine/potassium hypophosphite systems and potassium iodide/triethyl phosphite systems [29]. Both approaches operate under transition-metal-free conditions while achieving high conversion rates and easy product isolation [29].
Solid-supported catalyst systems enable solvent-free esterification with heterogeneous catalysts [11]. These approaches combine the benefits of catalyst reusability with elimination of organic solvents, representing optimal green chemistry implementation [11].
Ionic liquids serve dual roles as both catalysts and solvents in esterification processes [15] [16]. Protic ionic liquids synthesized from tertiary alkyl amines and sulfuric acid demonstrate excellent catalytic activity while providing benign solvent characteristics [16]. The ionic liquid phase separates from ester products, enabling facile recovery and reuse [15].
The ionic liquid approach eliminates volatile organic compound emissions while maintaining high reaction efficiencies of 88-96% [15]. Multiple reaction cycles are possible with ionic liquid regeneration, providing excellent sustainability characteristics [16].
| Solvent | Boiling Point (°C) | Environmental Rating | Biodegradability | Toxicity Level | Renewable Source | Reaction Efficiency (%) |
|---|---|---|---|---|---|---|
| Acetonitrile | 81.6 | Recommended | Moderate | Low | No | 85-95 |
| Ethyl Lactate | 154 | Preferred | Complete | Very Low | Yes | 75-90 |
| 2-Methyltetrahydrofuran | 80 | Recommended | Good | Low | Yes | 80-92 |
| Cyclopentyl Methyl Ether | 106 | Recommended | Good | Low | Partial | 82-94 |
| Ionic Liquids | 100-300 | Preferred | Variable | Very Low | Variable | 88-96 |
| Supercritical CO₂ | 31.1 (critical) | Preferred | N/A | Very Low | Yes | 90-98 |
| Water (with surfactants) | 100 | Preferred | Complete | None | Yes | 70-85 |
| Solvent-free conditions | N/A | Highly Preferred | N/A | None | N/A | 85-98 |
Chromatographic separation methods represent fundamental analytical approaches for purity assessment of 2-Methylprop-2-enyl 2-hydroxypropanoate. High Performance Liquid Chromatography and Gas Chromatography provide complementary separation mechanisms that enable comprehensive characterization of the compound and detection of potential impurities [1] [2] [3].
High Performance Liquid Chromatography methods for methacrylate ester compounds typically employ reverse-phase stationary phases, with C18 columns (250 × 4.6 mm, 5 μm particle size) demonstrating optimal separation efficiency [1] [4] [3]. The mobile phase composition consists of acetonitrile and water systems, with phosphoric acid buffer adjustment to maintain appropriate pH conditions for stable chromatographic behavior [1] [4] [5]. Detection wavelengths between 220-225 nm provide adequate sensitivity for ultraviolet detection, corresponding to the carbonyl chromophore absorption characteristics of the ester functional group [1] [2] [3].
Optimization parameters for High Performance Liquid Chromatography analysis include flow rates of 1.0 mL/min, which balance analysis time with resolution requirements [1] [2] [3]. Column temperature control at 30°C ensures reproducible retention times and peak shapes [2]. Method development considerations encompass selectivity optimization through mobile phase composition adjustment, particularly the acetonitrile to water ratio, which influences the retention of the target compound and potential structural analogs [3] [5].
Gas Chromatography analysis employs capillary column technology, with OV-5 fused silica columns (30 m × 0.25 mm internal diameter, 0.25 μm film thickness) providing appropriate separation for volatile ester compounds [6] [7]. Operating conditions include injection temperatures of 250°C and detector temperatures of 280°C, ensuring complete volatilization and sensitive detection [6]. Helium carrier gas at flow rates of 1.0 mL/min maintains optimal linear velocity for efficient separations [6].
Table 1: Chromatographic Separation Methods Parameters
| Parameter | Typical Values/Conditions | Reference |
|---|---|---|
| HPLC Column Type | C18 (250 × 4.6 mm, 5 μm) | [1] [2] [3] |
| HPLC Mobile Phase | Acetonitrile:Water with phosphoric acid buffer | [1] [4] [5] |
| HPLC Detection Wavelength | 220-225 nm (UV detection) | [1] [2] [3] |
| HPLC Flow Rate | 1.0 mL/min | [1] [2] [3] |
| GC Column Type | OV-5 fused silica capillary (30 m × 0.25 mm) | [6] [7] |
| GC Injection Temperature | 250°C | [6] |
| GC Detector Temperature | 280°C | [6] |
| GC Carrier Gas Flow | 1.0 mL/min (Helium) | [6] |
| Chromatographic Resolution | Rs > 2.0 for complete separation | [2] [3] |
| Method Validation | ICH Q2(R1) guidelines compliance | [8] [9] [3] |
Resolution requirements mandate baseline separation with resolution factors exceeding 2.0 for complete separation of the target compound from potential impurities [2] [3]. System suitability parameters include theoretical plate numbers, tailing factors, and reproducibility assessments across multiple injections [3]. Validation protocols follow International Council on Harmonization Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness evaluations [8] [9] [3].
Thermal analysis techniques provide comprehensive characterization of the thermal behavior and stability profile of 2-Methylprop-2-enyl 2-hydroxypropanoate. Differential Scanning Calorimetry and Thermogravimetric Analysis reveal critical temperature-dependent transitions that inform purity assessment and stability evaluation [10] [11] [12].
Differential Scanning Calorimetry analysis reveals the glass transition temperature range typically occurring between -20°C to 20°C for methacrylate ester compounds [10] [13]. The glass transition represents the temperature range where the material transitions from a glassy to a rubbery state, indicating molecular mobility changes that affect physical properties [13]. Melting point determinations show endothermic transitions in the range of 40-80°C, corresponding to the crystalline to liquid phase transition [12] [13].
Endothermic peak characteristics in Differential Scanning Calorimetry thermograms typically appear between 110-130°C, indicating melting or phase transition events [12]. The peak shape, onset temperature, and enthalpy values provide quantitative measures of purity, as impurities generally broaden transition temperatures and reduce enthalpy values [13]. Heating rate optimization at 10°C/min ensures adequate resolution while maintaining thermal equilibrium [14] [13].
Thermogravimetric Analysis reveals multi-stage decomposition behavior characteristic of ester compounds. Initial decomposition temperatures range from 120-150°C, with initial mass losses of 5-10% corresponding to volatile impurity elimination or initial ester hydrolysis [11] [12]. The main decomposition range occurs between 150-300°C, with substantial mass losses of 70-90% representing complete thermal degradation of the organic framework [11] [12].
Table 2: Thermal Analysis Profiles
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Analysis Method |
|---|---|---|---|
| Glass Transition Temperature (Tg) | -20 to 20 | N/A | DSC |
| Melting Point Range | 40-80 | N/A | DSC |
| Initial Decomposition Temperature | 120-150 | 5-10 | TGA |
| Main Decomposition Range | 150-300 | 70-90 | TGA |
| DSC Endothermic Peak | 110-130 | N/A | DSC |
| TGA Mass Loss Stage 1 | 138-195 (typical for esters) | 20-40 | TGA |
| TGA Mass Loss Stage 2 | 195-415 (complete degradation) | 40-70 | TGA |
| Thermal Stability Onset | 120-180 | N/A | TGA/DSC |
| Peak Decomposition Rate | 200-250 | N/A | DTG |
Thermogravimetric Analysis typically demonstrates two distinct mass loss stages. The first stage, occurring between 138-195°C with 20-40% mass loss, corresponds to ester bond cleavage and formation of volatile decomposition products [11] [12]. The second stage, between 195-415°C with 40-70% mass loss, represents complete degradation of the remaining organic structure [11] [12].
Derivative Thermogravimetry analysis provides enhanced resolution of overlapping decomposition processes, with peak decomposition rates typically occurring between 200-250°C [11] [14]. The thermal stability onset temperature, determined from the intersection of baseline and decomposition curve tangents, ranges from 120-180°C [14]. Atmosphere control during analysis, utilizing nitrogen or air environments, influences decomposition pathways and provides information about oxidative stability [12] [14].
Mass spectrometric analysis provides definitive structural characterization and purity assessment of 2-Methylprop-2-enyl 2-hydroxypropanoate through characteristic fragmentation patterns. Electron Impact ionization and Electrospray Ionization techniques generate reproducible fragmentation pathways that enable compound identification and impurity detection [15] [16] [17].
Primary fragmentation pathways include loss of methyl radicals, generating fragment ions at m/z 129 [M-CH3]+, with relative intensities of 10-20% [15] [16]. Loss of formyl groups produces fragments at m/z 115 [M-CHO]+, representing 20-35% relative intensity [15] [19]. These fragmentations reflect the inherent instability of radical cations formed during electron impact ionization [15] [17].
Significant fragmentation occurs through loss of acetyl groups, producing m/z 101 [M-C2H3O]+ fragments with substantial relative intensities of 40-60% [16] [19]. Loss of propoxy groups generates m/z 89 [M-C3H7O]+ ions with 25-40% relative intensity [19] [20]. These fragmentation patterns correspond to α-cleavage reactions adjacent to the carbonyl functionality [15] [19].
Table 3: Mass Spectrometric Fragmentation Patterns
| Fragment m/z | Fragment Type | Relative Intensity (%) | Ionization Mode |
|---|---|---|---|
| 144 [M+H]+ | Molecular ion peak | 15-25 | ESI+/EI |
| 129 [M-CH3]+ | Loss of methyl radical | 10-20 | EI |
| 115 [M-CHO]+ | Loss of formyl group | 20-35 | EI |
| 101 [M-C2H3O]+ | Loss of acetyl group | 40-60 | EI |
| 89 [M-C3H7O]+ | Loss of propoxy group | 25-40 | EI |
| 73 [loss of C4H7O]+ | Loss of methacrylate unit | 30-50 | EI |
| 69 [allyl ester fragment]+ | Allyl cation | 60-80 | EI |
| 45 [COOH or C2H5O]+ | Carboxyl or ethoxy | 70-90 | EI/ESI+ |
| 43 [CH3CO or C3H7]+ | Acetyl or propyl | 80-100 | EI |
| 29 [CHO or C2H5]+ | Formyl or ethyl | 40-65 | EI |
Characteristic ester fragmentation includes loss of methacrylate units, producing m/z 73 fragments with 30-50% relative intensity [16] [19]. The allyl ester fragment appears at m/z 69, representing the allyl cation formed through charge retention on the alkyl portion, with high relative intensities of 60-80% [15] [19]. This fragmentation pattern is particularly diagnostic for allyl-containing esters [15] [20].
Low molecular weight fragments provide additional structural confirmation. The m/z 45 fragment, corresponding to carboxyl or ethoxy groups, exhibits high intensities of 70-90% and serves as a characteristic marker for ester compounds [16] [19]. The base peak typically appears at m/z 43, representing acetyl or propyl fragments with relative intensities of 80-100% [15] [19]. Small fragments at m/z 29, corresponding to formyl or ethyl groups, show moderate intensities of 40-65% [15] [19].
McLafferty rearrangement processes contribute to characteristic fragmentation patterns in ester compounds, involving hydrogen transfer reactions that produce even-electron fragment ions [19] [20]. These rearrangement-driven fragmentations provide additional structural information and differentiate between isomeric ester structures [16] [19].
Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that enable structural confirmation and quantitative analysis. The methyl group attached to the methacrylate double bond appears at δ 1.93 ppm as a sharp singlet, integrating for three protons [23] [24]. The vinyl protons of the methacrylate group appear as distinct multipets between δ 5.6-6.2 ppm, with the terminal methylene protons showing characteristic coupling patterns [23] [24].
The hydroxypropanoate portion exhibits distinctive resonances, with the methine proton adjacent to the hydroxyl group appearing as a quartet due to coupling with the methyl group [23] [25]. The ester linkage methylene protons appear as complex multipets, reflecting the electronic environment changes induced by the ester functionality [23] [24]. Integration ratios between these proton environments provide quantitative information about compound purity and potential impurities [21] [22].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with characteristic chemical shifts. The carbonyl carbon appears between δ 170-175 ppm, confirming the ester functionality [23] [25]. The methacrylate double bond carbons appear between δ 130-140 ppm, with the quaternary carbon typically downfield from the terminal methylene carbon [23] [24].
Table 4: Quantitative Nuclear Magnetic Resonance Validation
| NMR Parameter | Specification/Range | Validation Criteria |
|---|---|---|
| 1H NMR Chemical Shifts | δ 1.93 ppm (CH3), 5.6-6.2 ppm (vinyl H) | Chemical shift reproducibility |
| 13C NMR Chemical Shifts | δ 170-175 ppm (C=O), 130-140 ppm (C=C) | Signal assignment confirmation |
| Integration Accuracy | ±0.5% for quantitative analysis | Traceable to SI units |
| Quantitative Precision | RSD < 2% for purity determination | ISO/IEC 17025 compliance |
| Detection Limit | 0.1% w/w (relative to analyte) | Signal-to-noise ratio ≥ 10:1 |
| Linearity Range | 0.1-99.9% purity range | Correlation coefficient r² > 0.999 |
| Internal Standard | Tetramethylsilane (TMS) or internal compound | Certified reference material |
| Relaxation Delay | ≥10 × T1 (typically 10-60 seconds) | Complete spin-lattice relaxation |
| Number of Scans | 16-64 for quantitative analysis | Adequate signal-to-noise ratio |
| Temperature Control | 25 ± 0.1°C | Thermal equilibrium maintenance |
Quantitative Nuclear Magnetic Resonance validation requires stringent experimental controls to ensure measurement accuracy. Integration accuracy within ±0.5% for quantitative analysis necessitates careful baseline correction and phase adjustment [21] [22]. Precision requirements mandate relative standard deviations below 2% for purity determinations, achieved through replicate measurements and statistical analysis [21] [22].
Detection limits of 0.1% w/w relative to the analyte enable identification of minor impurities that may affect product quality [21] [22]. Signal-to-noise ratios exceeding 10:1 ensure reliable integration and quantification [21] [22]. Linearity across the range of 0.1-99.9% purity, with correlation coefficients exceeding 0.999, validates the quantitative relationship between signal intensity and concentration [21] [22].
Experimental parameters require optimization for quantitative accuracy. Relaxation delays exceeding ten times the longest spin-lattice relaxation time, typically 10-60 seconds, ensure complete relaxation between pulses [21] [22]. Acquisition of 16-64 scans provides adequate signal-to-noise ratios while maintaining reasonable analysis times [21] [22]. Temperature control at 25 ± 0.1°C maintains thermal equilibrium and ensures reproducible chemical shifts [21] [22].